molecular formula C13H15NO2 B2666916 N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide CAS No. 30455-74-4

N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide

Cat. No.: B2666916
CAS No.: 30455-74-4
M. Wt: 217.268
InChI Key: WXMZXYWWLVXYMA-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]acetamide is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This substance features a benzofuran system, a heterocyclic structure known for its relevance in medicinal chemistry, linked to an acetamide group via a propan-2-yl chain . While the specific biological data for this compound is not fully established in the public literature, structural analogs based on the benzofuran scaffold are extensively investigated. Benzofuran derivatives are frequently explored in neuroscience and pharmacology for their potential to modulate neurotransmitter systems . For instance, closely related compounds have been studied as catecholaminergic and serotonergic activity enhancers, which can increase the impulse propagation-mediated release of neurotransmitters like dopamine, noradrenaline, and serotonin in the brain . Other research on benzofuran-acetamide hybrids indicates potential interest in areas such as anticonvulsant activity . The compound serves as a valuable building block or intermediate for researchers in organic synthesis and drug discovery aiming to develop novel biologically active molecules . This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(14-10(2)15)7-12-8-11-5-3-4-6-13(11)16-12/h3-6,8-9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMZXYWWLVXYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide typically involves the reaction of 1-(1-benzofuran-2-yl)propan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 1-(1-benzofuran-2-yl)propan-2-amine

    Reagent: Acetic anhydride

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and reaction time to achieve high yields and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature range 25-50°C.

    Reduction: Lithium aluminum hydride in dry ether, temperature range 0-25°C.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, temperature range 25-50°C.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including the MAPK and Akt/mTOR pathways, which are crucial for cell proliferation and survival . By inhibiting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
This compound C₁₃H₁₅NO₂ 217.26 g/mol Benzofuran, propan-2-yl, acetamide High lipophilicity (predicted) -
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide C₂₉H₂₈N₄OS 488.62 g/mol Thiazole, p-tolyl, cyclopentyl Anticancer activity (hypothesized)
N-(1-(7-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-yl)-2-(hydroxyimino)acetamide C₁₄H₁₇ClN₂O₂ 296.75 g/mol Isoquinoline, chloro, hydroxyimino CNS-targeted synthesis (66–81% yield)
2-([1,1'-Biphenyl]-4-yl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide C₂₂H₂₆N₂O 334.45 g/mol Biphenyl, piperidin-4-yl Analgesic potential (under study)
N-(1,3-Benzothiazol-2-yl)acetamide C₉H₈N₂OS 192.24 g/mol Benzothiazole Crystallographic stability confirmed

Key Observations :

  • Lipophilicity : The benzofuran-containing compound is predicted to exhibit higher lipophilicity than benzothiazole or thiazole analogs due to its aromatic bicyclic system .
  • Synthetic Accessibility: Compounds like the hydroxyimino derivative (296.75 g/mol) are synthesized via HATU-activated coupling (66–81% yield), suggesting efficient routes for similar acetamides .
  • Biological Targets : Thiazole and biphenyl analogs are associated with anticancer and analgesic activities, respectively, highlighting the role of aromatic substituents in target specificity .

Pharmacological and Functional Comparisons

CNS Activity
  • Hydroxyimino Acetamide (C₁₄H₁₇ClN₂O₂): Synthesized as a CNS-targeted compound, this derivative’s isoquinoline moiety may enhance blood-brain barrier penetration .
Enzyme Interactions
  • Thiazole Derivatives (C₂₉H₂₈N₄OS): Thiazole rings are known to inhibit kinases and proteases, implying possible anticancer mechanisms for this analog .
  • Benzothiazole Acetamide (C₉H₈N₂OS) : Crystallographic data confirm stable hydrogen-bonding networks, which may stabilize interactions with enzymatic active sites .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran ring, which is known for its diverse biological activities. The structure can be summarized as follows:

Component Description
Benzofuran Ring A heterocyclic compound with potential medicinal properties.
Propan-2-yl Group Enhances lipophilicity and biological activity.
Acetamide Moiety Contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate various biological pathways by:

  • Enzyme Inhibition : Interacting with enzymes involved in metabolic processes.
  • Receptor Binding : Influencing receptor activity, which can alter signaling pathways.
  • Gene Expression Modulation : Affecting transcription factors that regulate gene expression.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, benzofuran derivatives have demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Activity Level
Staphylococcus aureusModerate to high inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaVariable inhibition

2. Anticancer Properties

The compound has been investigated for its anticancer potential. Research findings suggest significant cytotoxic effects against various cancer cell lines:

Cancer Cell Line Inhibition Rate (%) at 10 µM
Non-small cell lung cancer40.87
Colon cancer (HCT116)72.14
Melanoma (LOX IMVI)72.69

These results indicate that the compound could be effective in targeting specific cancer types.

3. Anti-inflammatory Effects

The benzofuran structure is associated with anti-inflammatory activity, which may be relevant for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

  • Antimicrobial Study : A study reported the synthesis of several benzofuran derivatives, including this compound, which exhibited significant antibacterial activity against S. aureus and E. coli .
  • Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interacts with specific protein targets, potentially inhibiting pathways involved in tumor growth .

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